molecular formula C15H20N2O3 B2758069 N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide CAS No. 2411202-05-4

N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide

Cat. No. B2758069
CAS RN: 2411202-05-4
M. Wt: 276.336
InChI Key: TZYRIIQSEVYYOL-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide, also known as DBZ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZ is a synthetic compound that belongs to the class of benzoxazines, which are known for their unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has also been shown to inhibit the activity of proteases, which are enzymes that are involved in various biological processes, including inflammation and cell death.
Biochemical and Physiological Effects:
N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in various inflammatory diseases. N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has also been shown to exhibit potent antioxidant activity, which can protect cells from oxidative stress and damage. In addition, N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide can be synthesized in large quantities with a high yield, making it a cost-effective compound for research purposes. However, N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take precautions when handling N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide and should use appropriate safety measures to avoid exposure.

Future Directions

There are several future directions for the research on N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide. One potential direction is the development of N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide-based materials with improved properties for various applications, including electronics, aerospace, and automotive industries. Another potential direction is the investigation of the molecular mechanism of N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide's anticancer activity, which could lead to the development of new anticancer agents. Finally, the exploration of the potential therapeutic applications of N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide in various diseases, including inflammatory and neurodegenerative diseases, could lead to the development of new treatments.

Synthesis Methods

The synthesis of N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide involves the reaction between 2,2-dimethyl-3H-1,4-benzoxazine-4-carboxylic acid and ethylenediamine in the presence of epichlorohydrin. The reaction leads to the formation of N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide as a white solid with a high yield. The purity of N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. In materials science, N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has been used as a monomer to synthesize high-performance thermosetting polymers with excellent mechanical and thermal properties. In medicinal chemistry, N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has been investigated for its potential as an anticancer agent, as it exhibits potent activity against various cancer cell lines. N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide has also been used as a building block in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and proteases.

properties

IUPAC Name

N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2)10-17(8-7-16-14(18)13-9-19-13)11-5-3-4-6-12(11)20-15/h3-6,13H,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYRIIQSEVYYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2O1)CCNC(=O)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide

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